molecular formula C9H15Cl4N3 B13116505 1-(4-Chloropyridin-2-yl)piperazine trihydrochloride

1-(4-Chloropyridin-2-yl)piperazine trihydrochloride

Katalognummer: B13116505
Molekulargewicht: 307.0 g/mol
InChI-Schlüssel: ITNREXFPUMTNEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloropyridin-2-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C9H12ClN3•3HCl. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a chloropyridine moiety.

Vorbereitungsmethoden

The synthesis of 1-(4-Chloropyridin-2-yl)piperazine trihydrochloride typically involves the reaction of 4-chloropyridine with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trihydrochloride salt is then obtained by treating the compound with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the efficiency of the process.

Analyse Chemischer Reaktionen

1-(4-Chloropyridin-2-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloropyridin-2-yl)piperazine trihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Chloropyridin-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets. The piperazine ring and the chloropyridine moiety can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloropyridin-2-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in research and industry.

Eigenschaften

Molekularformel

C9H15Cl4N3

Molekulargewicht

307.0 g/mol

IUPAC-Name

1-(4-chloropyridin-2-yl)piperazine;trihydrochloride

InChI

InChI=1S/C9H12ClN3.3ClH/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13;;;/h1-2,7,11H,3-6H2;3*1H

InChI-Schlüssel

ITNREXFPUMTNEV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NC=CC(=C2)Cl.Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.